molecular formula C18H24N2O4S2 B2897382 2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946221-73-4

2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2897382
CAS RN: 946221-73-4
M. Wt: 396.52
InChI Key: CIRZFADALGOZIC-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic compound that has gained attention in the scientific community due to its potential use in pharmacological research. This compound is commonly referred to as "2C-T-21" and belongs to the class of phenethylamines. 2C-T-21 has a unique chemical structure that makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Molecular and Supramolecular Structures

The molecular and supramolecular structures of sulfonamide derivatives, including those similar to the compound of interest, have been extensively studied. For instance, N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been analyzed for their structural properties. These studies reveal insights into torsion angles, hydrogen bonding, and intermolecular π-π stacking, which could be relevant for understanding the behavior of 2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide in various conditions (Jacobs et al., 2013).

Synthesis and Evaluation of Sulfonamide Derivatives

The synthesis and biological evaluation of sulfonamide derivatives are key areas of research. For example, thiourea derivatives bearing a benzenesulfonamide moiety have been synthesized and screened for antimycobacterial activity, showcasing the potential of sulfonamide derivatives in medicinal chemistry and drug development (Ghorab et al., 2017).

Transfer Hydrogenation Catalysis

Research into sulfonamide derivatives as pre-catalysts for transfer hydrogenation of ketones has demonstrated their efficacy in catalysis. This includes studies on Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for base-free transfer hydrogenation, indicating the role of such compounds in facilitating chemical reactions without the need for additional bases or halide abstractors (Ruff et al., 2016).

Photovoltaic and Polymerization Catalysts

Sulfonamide derivatives have also been explored in the context of polymerization catalysts and in the synthesis of photovoltaic materials. Research on palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene and the development of poly[bis(pyrrol-2-yl)arylenes] from low oxidation potential monomers highlights the diverse applications of sulfonamide derivatives in materials science and renewable energy (Skupov et al., 2007) (Sotzing et al., 1996).

properties

IUPAC Name

2,5-dimethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-23-15-5-6-17(24-2)18(11-15)26(21,22)19-12-16(14-7-10-25-13-14)20-8-3-4-9-20/h5-7,10-11,13,16,19H,3-4,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRZFADALGOZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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